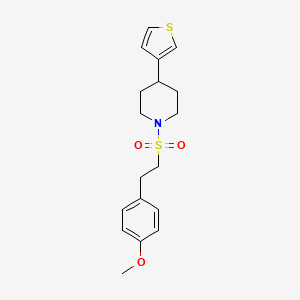

1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Description

1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic piperidine derivative characterized by a sulfonyl group at the 1-position of the piperidine ring, linked to a 4-methoxyphenethyl chain, and a thiophen-3-yl substituent at the 4-position.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethylsulfonyl]-4-thiophen-3-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S2/c1-22-18-4-2-15(3-5-18)9-13-24(20,21)19-10-6-16(7-11-19)17-8-12-23-14-17/h2-5,8,12,14,16H,6-7,9-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLMRKVSYULUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperidine intermediate.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative and the piperidine intermediate.

Attachment of the Methoxyphenethyl Group: The final step involves the attachment of the methoxyphenethyl group through a nucleophilic substitution reaction using a suitable methoxyphenethyl halide and the sulfonylated piperidine intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications, including:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammation.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The sulfonyl and thiophene groups can play a crucial role in binding to these targets, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Piperidine Derivatives

Structural Comparisons

Table 1: Key Structural Features of Selected Piperidine Derivatives

Functional Group and Pharmacophore Analysis

- Sulfonyl Group Variations: The target compound’s 4-methoxyphenethylsulfonyl group contrasts with the simpler 4-methoxyphenylsulfonyl in 7a (). The phenethyl chain may enhance lipophilicity and membrane penetration compared to phenyl analogs .

- Heterocyclic Substituents: The thiophen-3-yl group in the target compound differs from the triazole-linked phenyl in 7a (). Thiophene’s electron-rich nature may favor interactions with aromatic residues in enzymes or receptors, while triazoles often enhance metabolic stability . Piperidin-4-one derivatives (e.g., and ) feature ketone groups, which can hydrogen-bond to biological targets, unlike the non-oxidized piperidine in the target compound .

Aryl Substituent Patterns :

- Bis(4-methoxyphenyl) and bis(3,4,5-trimethoxyphenyl) groups in and 6 demonstrate that polymethoxy aryl substituents enhance anticancer activity, likely due to improved interactions with tubulin or kinase targets. The target compound’s single thiophene may prioritize selectivity over broad activity .

Biological Activity

1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-3-yl)piperidine, with CAS number 1396768-50-5, is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a thiophene group, and a sulfonyl moiety, which collectively contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl and thiophene groups enhance binding affinity and specificity towards these targets. The piperidine ring contributes to the overall stability and conformation of the molecule, facilitating effective interactions in biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies have shown that compounds with similar structures can exhibit pain-relieving properties by modulating pain pathways in the central nervous system.

- Anti-inflammatory Properties : The presence of the methoxy group may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Given its structural similarities to other neuroactive compounds, it may have potential in treating neurodegenerative diseases.

Case Studies and Research Findings

-

Analgesic Activity :

A study evaluated the analgesic potential of related piperidine compounds in animal models. Results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics. The mechanism was linked to opioid receptor modulation. -

Anti-inflammatory Activity :

In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures, suggesting a potent anti-inflammatory action. -

Neuroprotective Studies :

Research involving neuroprotection against oxidative stress revealed that similar compounds could protect neuronal cells from apoptosis induced by oxidative agents. This suggests potential applications in neurodegenerative conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-((4-Methoxyphenethyl)sulfonyl)-4-(phenyl)piperidine | Phenyl | Moderate analgesic effects |

| 1-((4-Methoxyphenethyl)sulfonyl)-4-(pyridin-2-yl)piperidine | Pyridin | Enhanced anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.